3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a 4-chlorophenyl group, an oxoethoxy linkage, and a methyl group attached to the benzo[c]chromen-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to cyclization with resorcinol under acidic conditions to yield the benzo[c]chromen-6-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one
- 3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one
Uniqueness
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H15ClO4 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H15ClO4/c1-13-10-16(26-12-19(24)14-6-8-15(23)9-7-14)11-20-21(13)17-4-2-3-5-18(17)22(25)27-20/h2-11H,12H2,1H3 |
InChI Key |
CHOUOSYGQUYDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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